molecular formula C21H24N2O2 B5864464 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide

Cat. No. B5864464
M. Wt: 336.4 g/mol
InChI Key: WJFZDRWCFUFRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Down syndrome. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that is important for neuronal signaling. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cAMP levels and synaptic plasticity, this compound has been shown to reduce inflammation and oxidative stress, both of which are implicated in cognitive disorders. This compound has also been shown to improve mitochondrial function, which is important for energy production in neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide in lab experiments is its specificity for PDE4D. This allows researchers to selectively target this enzyme and study its effects on neuronal signaling. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide. One area of interest is the development of more potent and selective PDE4D inhibitors. Another area of interest is the investigation of this compound's effects on other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide involves several steps, starting with the reaction of 2-aminobenzoic acid with propylamine to form the corresponding amide. This amide is then reacted with 2-chloro-N-(3-chloropropyl)pentanamide to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. This compound has also been shown to improve synaptic plasticity, which is important for learning and memory.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-8-15(9-4-2)20(24)22-17-11-7-10-16(14-17)21-23-18-12-5-6-13-19(18)25-21/h5-7,10-15H,3-4,8-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFZDRWCFUFRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.